[4-(Dimethylamino)but-2-yn-1-yl](methyl)amine

Catalog No.
S14153417
CAS No.
M.F
C7H14N2
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Dimethylamino)but-2-yn-1-yl](methyl)amine

Product Name

[4-(Dimethylamino)but-2-yn-1-yl](methyl)amine

IUPAC Name

N,N',N'-trimethylbut-2-yne-1,4-diamine

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C7H14N2/c1-8-6-4-5-7-9(2)3/h8H,6-7H2,1-3H3

InChI Key

WTXOJBWQPYKTCU-UHFFFAOYSA-N

Canonical SMILES

CNCC#CCN(C)C

The compound 4-(Dimethylamino)but-2-yn-1-ylamine is an organic molecule characterized by the presence of a dimethylamino group and a butynyl chain. Its structure includes a but-2-yn-1-yl moiety, which contributes to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive alkyne functional group, which can participate in various

The chemical reactivity of 4-(Dimethylamino)but-2-yn-1-ylamine can be attributed to its alkyne and amine functionalities. Key types of reactions include:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing the compound to undergo substitution reactions with electrophiles.
  • Alkyne Reactivity: The alkyne moiety can participate in addition reactions, such as:
    • Hydrohalogenation
    • Hydration (via Markovnikov or anti-Markovnikov addition)
    • Cycloaddition reactions, particularly with dienes or dienophiles.

These reactions are facilitated by the presence of catalysts or specific reaction conditions.

Several synthetic routes can be employed to produce 4-(Dimethylamino)but-2-yn-1-ylamine:

  • Alkyne Synthesis:
    • The compound can be synthesized through Sonogashira coupling reactions, where a suitable halide precursor is reacted with a terminal alkyne in the presence of a palladium catalyst.
  • Amine Functionalization:
    • The introduction of the dimethylamino group can be achieved via reductive amination or direct alkylation of an amine precursor.
  • Multi-step Synthesis:
    • A combination of functional group transformations, including alkylation and deprotection steps, can also be utilized to assemble the desired structure.

4-(Dimethylamino)but-2-yn-1-ylamine has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: Its reactive alkyne functionality makes it useful in synthetic organic chemistry for constructing complex molecules through various coupling reactions.

Interaction studies involving 4-(Dimethylamino)but-2-yn-1-ylamine could provide insights into its pharmacological potential. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets (e.g., receptors or enzymes).
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level, which may involve elucidating pathways affected by its interactions.

Such studies are essential for determining the therapeutic viability of new compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

126.115698455 g/mol

Monoisotopic Mass

126.115698455 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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